molecular formula C14H15ClN2OS2 B2441989 N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide CAS No. 1445419-40-8

N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide

Cat. No.: B2441989
CAS No.: 1445419-40-8
M. Wt: 326.86
InChI Key: XJFLDLQBTPBVHY-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of cyanoacetamides typically involves large-scale reactions using similar methods as described above. The choice of reaction conditions and reagents may vary depending on the desired yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl chlorides, sodium ethoxide, and acetic acid . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions are often heterocyclic compounds with potential biological activities. For example, the reaction of cyanoacetamides with hydrazonoyl chlorides can yield aminopyrazole structures, which are valuable intermediates in medicinal chemistry .

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the 1,4-dithian-2-yl moiety play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-chlorophenyl)(cyano)methyl]-2-(1,4-dithian-2-yl)acetamide is unique due to the presence of both the cyano group and the 1,4-dithian-2-yl moiety in its structure. This combination enhances its reactivity and potential for forming diverse heterocyclic compounds. Additionally, the compound’s ability to undergo various chemical reactions and its diverse biological activities make it a valuable tool in scientific research .

Properties

IUPAC Name

N-[(3-chlorophenyl)-cyanomethyl]-2-(1,4-dithian-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS2/c15-11-3-1-2-10(6-11)13(8-16)17-14(18)7-12-9-19-4-5-20-12/h1-3,6,12-13H,4-5,7,9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFLDLQBTPBVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CS1)CC(=O)NC(C#N)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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